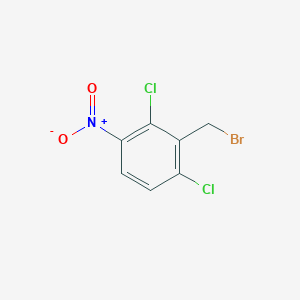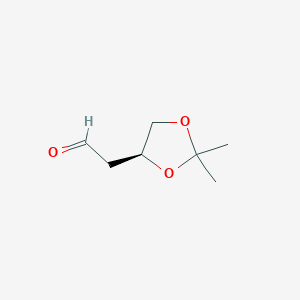
4,4'-二羟基-2,2'-联吡啶
描述
4,4’-Dihydroxy-2,2’-bipyridine (CAS No. 90770-88-0) is a chemical compound with the molecular formula C10H8N2O2 . It is used in the method for preparing ginkgo biloba polyprenol metal complex with light control activity .
Synthesis Analysis
The synthesis of 4,4’-Dihydroxy-2,2’-bipyridine has been reported in several studies. For instance, a complex [Mn (DHTA) (bipy)0.5] was hydrothermally synthesized . Another study reported the synthesis of the complex [Ru (bpy (OH)2)3]2+ (bpy (OH)2 = 4,4′-dihydroxy-2,2′-bipyridine) containing ligands that can be readily deprotonated .
Molecular Structure Analysis
The molecular structure of 4,4’-Dihydroxy-2,2’-bipyridine has been analyzed in several studies. For instance, a study reported that both rings in 2,2′-bipyridine are coplanar with the nitrogen atoms in an anti-position . Another study synthesized the complex [Ru (bpy (OH)2)3]2+ and performed a thorough analysis of the structural and electronic properties of the complex in both the protonated and deprotonated state .
Chemical Reactions Analysis
The chemical reactions involving 4,4’-Dihydroxy-2,2’-bipyridine have been studied. For example, a study reported the efficient evolution of CO-free hydrogen by the decomposition of formic acid using an iridium catalyst with 4,4′-dihydroxy-2,2′-bipyridine as a ligand .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4’-Dihydroxy-2,2’-bipyridine have been reported. It has a boiling point of 605.3±55.0 °C (Predicted), a density of 1.363±0.06 g/cm3 (Predicted), and a pKa of 4.57±0.18 (Predicted) .
科学研究应用
1. Hydrogen Evolution by Decomposition of Formic Acid
- Application Summary: 4,4’-Dihydroxy-2,2’-bipyridine is used as a ligand in an iridium catalyst for the efficient evolution of CO-free hydrogen by the decomposition of formic acid in water .
- Methods of Application: The iridium catalyst with 4,4’-Dihydroxy-2,2’-bipyridine as a ligand is used in the decomposition of formic acid in water . The reaction conditions include a turnover frequency (TOF) of up to 14000 h−1 at 90 °C .
- Results/Outcomes: The system demonstrated the highest catalytic activity (TOF of up to 14000 h−1 at 90 °C) and an almost complete consumption of formic acid . It was found that hydrogen could be generated even at elevated pressures .
2. Metal Coordination Induced Supramolecular Gelation
- Application Summary: 4,4’-Dihydroxy-2,2’-bipyridine is used in the formation of metallosupramolecular gels, which are multi-stimuli responsive materials .
- Methods of Application: The ligands of 4,4’-Dihydroxy-2,2’-bipyridine spontaneously form metallosupramolecular gels upon complexation with Ag (I) ions in aqueous dimethyl sulfoxide (DMSO) solutions . The metal ions induce the self-assembly of three-dimensional (3D) fibrillar networks .
- Results/Outcomes: The gelation ability, the nanoparticle formation, and rheological properties were found to depend on the ligand structure, while the strength of the gels is affected by the water content of the gels .
安全和危害
4,4’-Dihydroxy-2,2’-bipyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
未来方向
属性
IUPAC Name |
2-(4-oxo-1H-pyridin-2-yl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12-10/h1-6H,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDFNETXVFHWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C2=CC(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472808 | |
| Record name | 4,4'-DIHYDROXY-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dihydroxy-2,2'-bipyridine | |
CAS RN |
90770-88-0 | |
| Record name | 4,4'-DIHYDROXY-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1588852.png)






